N-benzyl-1-phenylmethanamine;4-methylbenzenesulfonic acid
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Overview
Description
N-benzyl-1-phenylmethanamine;4-methylbenzenesulfonic acid is a chemical compound that consists of a benzyl group attached to a phenylmethanamine structure, combined with 4-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-phenylmethanamine typically involves the reaction of benzylamine with benzaldehyde under specific conditions. One common method is the three-component coupling reaction involving benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This reaction is promoted by 1-butyl-3-methylimidazolium chloride and occurs under mild conditions .
Industrial Production Methods
Industrial production of N-benzyl-1-phenylmethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or related structures.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or other nucleophilic species can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce different amines.
Scientific Research Applications
N-benzyl-1-phenylmethanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The compound can form intermediates through reactions with carbon dioxide and benzaldehyde, leading to the formation of imines and other products. The molecular electrostatic potential and activation energy calculations depict the formation of intermediates through hydrogen bonding and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
N-benzylidenebenzylamine: Similar structure but different functional groups.
N-benzyl-N-methyl-1-phenylmethanamine: Contains a methyl group instead of a hydrogen atom.
N-isopropylbenzylamine: Contains an isopropyl group instead of a benzyl group
Uniqueness
N-benzyl-1-phenylmethanamine is unique due to its specific combination of benzyl and phenylmethanamine structures, along with the presence of 4-methylbenzenesulfonic acid. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
114910-42-8 |
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Molecular Formula |
C21H23NO3S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-benzyl-1-phenylmethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H15N.C7H8O3S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
TXLIWDSKGBSZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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